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Compound of Interest

Compound Name: Sopromidine

Cat. No.: B1615342

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of Impromidine with other histamine H2 receptor modulators, supported
by experimental data. This document delves into the pharmacology of Impromidine, presenting
its performance against other agents and offering detailed experimental methodologies for key
assays.

Introduction to Impromidine

Impromidine is a potent and highly selective histamine H2 receptor agonist.[1] It has been
instrumental in defining the physiological roles of the H2 receptor, particularly in gastric acid
secretion. Unlike H2 receptor antagonists, which block the receptor's activity, agonists like
Impromidine mimic the action of endogenous histamine, stimulating the receptor and its
downstream signaling pathways. This guide will compare the agonistic properties of
Impromidine with the endogenous ligand histamine and provide context by contrasting its
effects with commonly known H2 receptor antagonists.

Comparative Analysis of H2 Receptor Agonist
Potency

The primary measure of an agonist's activity is its potency, often expressed as the half-maximal
effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in the case of
antagonists. The following table summarizes the available quantitative data for Impromidine
and the endogenous agonist, histamine.
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Compound Assay Species Parameter Value Reference
o Gastric Acid 3.8
Impromidine ] Dog ED50 [2]
Secretion nmol/kg/hr
] ) Gastric Acid 145
Histamine ) Dog ED50 2]
Secretion nmol/kg/hr
o Heart Rate 5.6
Impromidine Dog ED50 [2]
Increase nmol/kg/hr
) ) Heart Rate 172
Histamine Dog ED50 [2]
Increase nmol/kg/hr
Near-
o Gastric Acid maximal
Impromidine ) Human - )
Secretion secretion at
10 pg/kg/hr
) ) Similar to
_ _ Gastric Acid .-
Histamine _ Human - Impromidine
Secretion

at 40 pg/kg/hr

Note: A direct side-by-side comparison of Impromidine with other synthetic H2 receptor
agonists in the same experimental setup is limited in the available literature. The data
presented here primarily compares Impromidine with the natural ligand, histamine.

In studies on conscious dogs, Impromidine was found to be approximately 38 times more
potent than histamine in stimulating gastric acid secretion and 30 times more potent in
increasing heart rate. Human studies have also confirmed that Impromidine is a potent
stimulator of gastric acid secretion, with a dose of 10 pg/kg/hr producing near-maximal acid
output, a response comparable to that of 40 pg/kg/hr of histamine acid phosphate.

While direct comparative data for other H2 agonists is scarce, the potency of several H2
receptor antagonists is well-documented. For context, famotidine is considered the most potent
H2 antagonist, being approximately 8 times more potent than ranitidine and 40 times more
potent than cimetidine on a weight basis.
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Histamine H2 Receptor Signaling Pathway

Activation of the histamine H2 receptor by an agonist like Impromidine initiates a well-defined
signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs), which, upon
activation, stimulates the enzyme adenylyl cyclase. This leads to an increase in the intracellular
concentration of the second messenger, cyclic adenosine monophosphate (CAMP).
Subsequently, CAMP activates Protein Kinase A (PKA), which then phosphorylates various
downstream target proteins, ultimately leading to a physiological response, such as the
secretion of gastric acid by parietal cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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